Atromentin
Overview
Description
Atromentin is a natural chemical compound found in fungi belonging to the Agaricomycetes class, specifically in the orders Agaricales and Thelephorales . Chemically, it is a polyphenol and a benzoquinone, with the IUPAC name 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-1,4-benzoquinone . This compound is known for its distinctive structural formula and its occurrence in various fungal species such as Clitocybe subilludens and Hydnellum peckii .
Preparation Methods
Atromentin can be synthesized through laboratory methods. One of the established synthetic routes involves double Suzuki-Miyaura coupling, followed by ceric ammonium nitrate (CAN) oxidation . The synthesis begins with the coupling of appropriate aryl halides and boronic acids in the presence of palladium catalysts and bases such as sodium carbonate or potassium phosphate . The resulting intermediate undergoes hydrolysis and oxidation to yield this compound
Chemical Reactions Analysis
Atromentin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ceric ammonium nitrate for oxidation and methyl iodide for alkylation . The major products formed from these reactions include O-alkylated derivatives such as 2-O-methoxythis compound and thelephantin I . These reactions highlight the versatility of this compound in forming different derivatives with potential biological activities.
Scientific Research Applications
Atromentin has been extensively studied for its potential biological activities. It exhibits antibacterial properties by inhibiting the enzyme enoyl-acyl carrier protein reductase, which is essential for fatty acid biosynthesis in bacteria such as Streptococcus pneumoniae . Additionally, this compound has been shown to stimulate smooth muscle, induce apoptosis in human leukemia cells, and act as an anticoagulant . These properties make this compound a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of atromentin involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of enoyl-acyl carrier protein reductase, which disrupts fatty acid biosynthesis in bacteria . In cancer cells, this compound induces apoptosis through pathways that involve the activation of caspases and the disruption of mitochondrial function . The anticoagulant effect of this compound is likely due to its ability to inhibit key enzymes involved in the coagulation cascade .
Comparison with Similar Compounds
Atromentin is structurally similar to other aromatic alpha-keto acid-derived compounds such as ralfuranone B and didemethyl asterriquinone D . These compounds share a common biosynthetic pathway involving nonribosomal peptide synthetase-like enzymes . this compound is unique in its specific biological activities and its occurrence in certain fungal species. The structural diversity and biological activities of this compound and its derivatives make it a distinct and valuable compound for scientific research.
Properties
IUPAC Name |
2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQQKMGWCJGUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199863 | |
Record name | Atromentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519-67-5 | |
Record name | 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atromentin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atromentin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Atromentin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATROMENTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59557692U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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